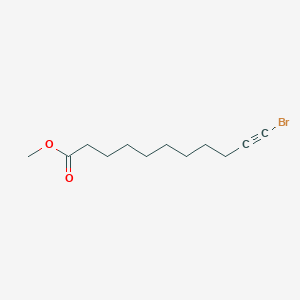

Methyl 11-bromoundec-10-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123041-58-7 |

|---|---|

Molecular Formula |

C12H19BrO2 |

Molecular Weight |

275.18 g/mol |

IUPAC Name |

methyl 11-bromoundec-10-ynoate |

InChI |

InChI=1S/C12H19BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-8,10H2,1H3 |

InChI Key |

ZYQPPSDJFXQXQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCC#CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 11 Bromoundec 10 Ynoate and Analogues

Retrosynthetic Analysis for Bromoalkynoate Esters

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions (FGIs). fiveable.meyoutube.com

Disconnection Logic for Carboxylic Ester, Alkyne, and Halogen Moieties

The primary disconnections for a molecule like Methyl 11-bromoundec-10-ynoate target the bonds that are most readily formed in the forward synthesis. amazonaws.com For bromoalkynoate esters, the key functional groups—ester, alkyne, and halogen—provide clear points for disconnection.

Carboxylic Ester Disconnection : The ester linkage is typically the first to be disconnected. amazonaws.comyoutube.com This C-O bond disconnection leads to two synthons: a carboxylate (or acyl cation) and a methoxide (B1231860) anion. The corresponding synthetic equivalents are the bromoalkynoic acid (or its acyl chloride) and methanol (B129727). This approach is based on the well-established Fischer esterification reaction or acylation of an alcohol. youtube.comchemguide.co.uk

Alkyne Disconnection : The internal alkyne can be disconnected at one of the C-C bonds adjacent to the triple bond. This suggests an alkylation reaction in the forward synthesis, where an acetylide anion acts as a nucleophile attacking an alkyl halide. youtube.com For a terminal alkyne precursor, this disconnection points to simpler starting materials that can be coupled to form the carbon skeleton.

Halogen Moiety Disconnection : The carbon-bromine bond can be disconnected to reveal a carbocation synthon and a bromide anion. In the forward synthesis, this corresponds to the conversion of a precursor functional group, most commonly an alcohol, into an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). youtube.com

| Disconnection | Functional Group | Synthon | Synthetic Equivalent | Forward Reaction |

| C-O Bond | Ester | Acyl Cation & Alkoxide | Carboxylic Acid & Alcohol | Esterification chemguide.co.uk |

| C-C Bond | Alkyne | Acetylide & Alkyl Cation | Terminal Alkyne & Alkyl Halide | Alkylation of Alkynes youtube.com |

| C-Br Bond | Halogen | Carbocation & Bromide Ion | Alcohol & HBr/PBr₃ | Nucleophilic Substitution youtube.com |

Functional Group Interconversion Strategies for Precursor Synthesis

Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming step or to prepare a necessary precursor. fiveable.mesolubilityofthings.com

For the synthesis of this compound, several FGI strategies are employed:

Alkene to Alkyne : A common strategy for introducing an alkyne is through the FGI of an alkene. youtube.com For instance, a terminal alkene can be converted into a terminal alkyne. This is typically achieved by halogenation of the double bond to form a vicinal dihalide, followed by a double dehydrohalogenation reaction using a strong base.

Carboxylic Acid to Ester : The direct synthesis often concludes with the esterification of the corresponding bromoalkynoic acid. nih.gov This FGI transforms the carboxylic acid into the target methyl ester. solubilityofthings.com

Alcohol to Alkyl Halide : To introduce the terminal bromine atom, an FGI of a primary alcohol is a standard method. Reagents such as HBr or PBr₃ can be used to convert a terminal hydroxyl group into a bromo group. youtube.com This is often a necessary step when the starting material is derived from a source like castor oil, which provides long-chain hydroxy acids. google.comrsc.org

Direct Synthetic Approaches for Undecynoate and Dodecynoate Esters

Direct synthetic methods focus on the forward reaction sequence, building the target molecule from readily available starting materials.

Formaldehyde (B43269) Coupling Procedures for Alkyne Formation in Bromoalkynoates

The use of formaldehyde in the synthesis of alkynes can be complex. While not a mainstream method for long-chain bromoalkynoates, reactions involving formaldehyde can be adapted for carbon chain extension. For example, hydroformylation of alkenes with formaldehyde, catalyzed by rhodium complexes, can yield aldehydes. scielo.org.mx In some cases, the reaction of terminal alkynes like phenylacetylene (B144264) with formaldehyde can lead to products resulting from hydrogen transfer. scielo.org.mx However, creating the specific structure of an 11-bromoalkynoate via formaldehyde coupling is not a commonly reported direct route.

Conversion of Related Halogenated Alkenes to Alkynes (e.g., from 11-bromoundec-1-ene based precursors)

A practical and widely used method for synthesizing terminal alkynes involves the conversion of a terminal alkene. A key precursor for this compound is 11-bromoundec-1-ene. nih.gov The synthesis proceeds via a two-step sequence:

Bromination : The terminal double bond of 11-bromoundec-1-ene is treated with bromine (Br₂) in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), to yield 1,2,11-tribromoundecane.

Double Dehydrobromination : The resulting tribromo-alkane is then subjected to a double elimination reaction using a strong base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic reagent for this transformation, effectively removing two equivalents of HBr to form the terminal alkyne.

This sequence provides a reliable pathway to 11-bromoundec-1-yne, which can then be further functionalized.

| Step | Reactant | Reagent(s) | Product |

| 1. Halogenation | 11-bromoundec-1-ene | Br₂ in CH₂Cl₂ | 1,2,11-tribromoundecane |

| 2. Dehydrobromination | 1,2,11-tribromoundecane | NaNH₂ / liq. NH₃ | 11-bromoundec-1-yne |

Esterification of Bromoalkynoic Acids

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 11-bromoundec-10-ynoic acid.

Fischer Esterification : This is the most common method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukbritannica.com The reaction is reversible, and driving the equilibrium towards the product often requires removing the water formed during the reaction. chemguide.co.ukgoogle.com

Alternative Esterification Methods : To avoid the harsh conditions of strong acid catalysis, other methods can be employed.

Reaction with Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride reacts rapidly and irreversibly with methanol to form the ester. chemguide.co.uk

N-Bromosuccinimide (NBS) Catalysis : A milder, metal-free alternative involves using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols. nih.gov This method is tolerant of air and moisture and allows for simpler isolation procedures. nih.gov

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reversible; requires excess alcohol or water removal. chemguide.co.ukbritannica.com |

| Acyl Chloride Route | 1. SOCl₂ 2. Methanol | Irreversible; proceeds under milder conditions than Fischer. chemguide.co.uk |

| NBS Catalysis | Methanol, NBS (cat.) | Metal-free; tolerant to air and moisture. nih.gov |

Catalytic Synthesis Approaches

The synthesis of 1-bromoalkynes, such as this compound, has traditionally relied on stoichiometric methods. However, modern organic synthesis increasingly favors catalytic approaches due to their efficiency, selectivity, and reduced environmental impact. Catalytic methods for the bromination of terminal alkynes, the direct precursors to compounds like this compound, are being actively developed.

One promising catalytic approach involves the oxidative halogenation of terminal alkynes. For instance, a method utilizing sodium bromide (NaBr) as the bromine source in the presence of an oxidant like chloramine-B can effectively generate 1-bromoalkynes under mild conditions. organic-chemistry.org While this specific example may use a stoichiometric oxidant, the principle of using a catalytic system to facilitate the transfer of a bromine cation (Br+) from a benign source is a key area of research.

Another catalytic strategy involves the use of triethylamine (B128534) as a catalyst in Hunsdiecker-type reactions. This method can convert propiolic acids into 1-halo-1-alkynes using N-halosuccinimides as the bromine source, achieving good yields in very short reaction times. organic-chemistry.org Adapting this to an ester substrate like methyl undec-10-ynoate would be a valuable synthetic route.

Furthermore, transition-metal-catalyzed reactions represent a frontier in alkyne functionalization. acs.org While direct catalytic bromination of terminal alkynes using transition metals is less common than other functionalizations, the development of catalysts, for example, based on palladium or copper, for C-H activation and subsequent halogenation is an active field. These methods offer the potential for high regioselectivity, avoiding the formation of dibrominated byproducts. The reaction would proceed by activating the terminal C-H bond of methyl undec-10-ynoate, followed by reaction with an electrophilic bromine source.

The table below summarizes potential catalytic precursors for the synthesis of the target compound.

| Precursor Compound | Reaction Type | Potential Catalyst Class |

| Methyl undec-10-ynoate | Oxidative Halogenation | Amine Catalysts, Transition Metals |

| 10-Undecynoic acid | Catalytic Hunsdiecker Reaction | Amine Catalysts |

| Methyl 10-undecenoate | Elimination from Dibromoalkane | Base Catalysis |

Green Chemistry Principles in Bromoalkynoate Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. The 12 Principles of Green Chemistry, established by Anastas and Warner, provide a framework for creating more sustainable chemical processes. googleapis.combridgew.edu These principles advocate for waste prevention, maximizing atom economy, using less hazardous substances, employing catalysis over stoichiometric reagents, and improving energy efficiency. nih.govacs.org

In the context of bromoalkynoate synthesis, applying these principles means moving away from traditional methods that may use hazardous reagents like liquid bromine or generate significant waste. researchgate.net The focus shifts toward developing routes that are safer, more efficient, and utilize renewable resources where possible. For instance, the precursor methyl undec-10-ynoate can be derived from castor oil, a renewable feedstock, aligning with green chemistry principles. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org

For the synthesis of this compound from its terminal alkyne precursor, different brominating agents lead to vastly different atom economies. An ideal reaction would be an addition reaction, which is inherently 100% atom-economical. However, most bromination reactions are substitutions that generate byproducts.

Consider the final step of brominating methyl undec-10-ynoate: C₁₂H₂₀O₂ + [Brominating Reagent] → C₁₂H₁₉BrO₂ + [Byproducts]

The table below analyzes the theoretical atom economy for this transformation using different brominating agents.

| Brominating Reagent | Formula | Reagent Molar Mass ( g/mol ) | Byproduct(s) | Atom Economy (%) |

| Bromine (Br₂) | Br₂ | 159.8 | HBr | 55.4% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 178.0 | Succinimide | 52.6% |

| Sodium Hypobromite (hypothetical addition) | NaOBr | 118.9 | NaOH | 62.1% |

This calculation assumes the reaction proceeds via substitution of the terminal alkyne hydrogen.

Sustainable Catalysis in Alkyne Functionalization

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov Catalysts enhance reaction rates and selectivity while being required in only small amounts, thus reducing waste. In the functionalization of alkynes, sustainable catalysis focuses on developing systems that are not only efficient but also recyclable, reducing both cost and environmental impact. nih.govnih.gov

Recent advances have focused on heterogeneous catalysts, which are in a different phase from the reaction mixture, allowing for easy separation and reuse. nih.gov This approach combines the high selectivity of homogeneous catalysts with the practical recyclability of heterogeneous systems. nih.gov

Several classes of recyclable catalysts are applicable to alkyne functionalization and could be adapted for the synthesis of bromoalkynoates:

| Catalyst Type | Description | Advantages for Sustainability |

| Polymer-Supported Catalysts | Metal catalysts are immobilized on a solid polymer resin or gel. | Easy to filter and reuse; prevents metal leaching into the product. nih.gov |

| Silica-Supported Nanocatalysts | Metal nanoparticles (e.g., copper, palladium) are deposited on a silica (B1680970) support. | High surface area leads to high activity; robust and can be recycled multiple times. nih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with metal nodes and organic linkers, creating a porous structure. | Tunable structure allows for high selectivity; can be designed for specific reactions. nih.gov |

| Electrocatalysis | Uses electricity as a "reagent" to drive oxidation or reduction, often avoiding chemical oxidants. | Highly sustainable if powered by renewable energy; reduces reagent use and waste. rsc.org |

The development of these sustainable catalytic systems is crucial for the future of chemical manufacturing. rsc.org By replacing single-use catalysts and stoichiometric reagents, these technologies pave the way for more environmentally benign and economically viable production of complex molecules like this compound. nih.gov

Chemical Reactivity and Mechanistic Studies of Methyl 11 Bromoundec 10 Ynoate

Alkyne Functionalization Reactions

The alkyne moiety in Methyl 11-bromoundec-10-ynoate is the primary site for a range of functionalization reactions, making it a versatile precursor for the synthesis of more complex molecules.

Click Chemistry: Azide-Alkyne Cycloadditions

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.eu The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a prime example of a click reaction, used to form 1,2,3-triazoles. libretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites terminal alkynes and organic azides to afford 1,4-disubstituted 1,2,3-triazoles. libretexts.orgorganic-chemistry.org This reaction is known for its reliability, straightforward nature, and tolerance of various functional groups. organic-chemistry.orgnih.gov The process is characterized by a significant rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition and proceeds under mild, often aqueous, conditions. nih.gov

The terminal alkyne of a molecule like this compound is expected to readily participate in CuAAC reactions. The general mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide. nih.gov While the reaction is generally robust, the presence of the bromine atom on the alkyne (forming a 1-bromoalkyne) introduces interesting reactivity. Research on 1-iodoalkynes, a related class of haloalkynes, shows they are exceptionally reactive partners with organic azides under copper(I) catalysis, in some cases surpassing the reactivity of terminal alkynes. nih.gov This suggests that the bromoalkyne functionality could potentially participate in similar transformations, leading to 5-bromo-1,2,3-triazoles.

The choice of copper source, reducing agent, and ligands can be crucial for optimizing the reaction, especially in sensitive applications like bioconjugation. nih.gov

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Example | Purpose |

|---|---|---|

| Copper(I) Source | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr) | Catalyzes the cycloaddition reaction. Cu(II) salts are often used with a reducing agent to generate the active Cu(I) species in situ. nih.govresearchgate.net |

| Alkyne | Terminal Alkynes (e.g., the alkyne in the title compound) | One of the primary reactants for triazole formation. libretexts.org |

| Azide | Organic Azides (e.g., Benzyl Azide) | The other primary reactant for triazole formation. nih.gov |

| Solvent | Aqueous solutions, t-BuOH/H₂O, DMSO, DMF | The reaction is tolerant of a wide range of solvents, including protic and aqueous media. nih.gov |

| Ligand (Optional) | THPTA, TBTA | Accelerates the reaction and protects biomolecules from copper-induced damage. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, particularly in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.netrsc.org This reaction is a metal-free alternative that relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. rsc.orgnih.gov The relief of ring strain in the transition state provides the driving force for the reaction, eliminating the need for a metal catalyst. nih.gov

While this compound itself is not a strained alkyne, it could be reacted with a molecule that has been functionalized with a strained cyclooctyne, or an azide-functionalized version of the title compound could react with a strained alkyne. This bioorthogonal reaction is a powerful tool for forming covalent bonds under physiological conditions. rsc.orgnih.gov The reaction kinetics of SPAAC can be influenced by the specific structure of the cyclooctyne and the presence of secondary interactions. nih.govrsc.org

Applications in Triazole Formation

Both CuAAC and SPAAC are powerful methods for the synthesis of 1,2,3-triazoles. raco.catnih.govscispace.com The CuAAC reaction with a terminal alkyne like that in this compound and an organic azide would regioselectively yield a 1,4-disubstituted-1,2,3-triazole. nih.gov If the bromoalkyne itself reacts, it can lead to 1,4,5-trisubstituted triazoles. nih.gov

The synthesis of triazoles is of significant interest due to their wide range of applications in medicinal chemistry, materials science, and bioconjugation. nih.gov The ability to form these stable heterocyclic rings with high efficiency and selectivity makes click chemistry a cornerstone of modern organic synthesis.

Hydrofunctionalization Reactions (e.g., Hydrosilylation of Unsaturated Esters)

Hydrofunctionalization involves the addition of an E-H bond (where E can be carbon, nitrogen, oxygen, sulfur, etc.) across the carbon-carbon triple bond. This class of reactions provides an atom-economical route to functionalized alkenes. csic.esmdpi.com For haloalkynes like this compound, these reactions open pathways to various haloalkenes, which are themselves valuable synthetic intermediates. csic.es

Metal catalysts, particularly those based on gold and silver, have been shown to promote the selective addition of O-H, N-H, and S-H bonds to bromoalkynes. csic.esuniovi.es These reactions often proceed with high regio- and stereoselectivity, typically resulting in an anti-addition of the E-H bond across the alkyne. uniovi.es For instance, silver catalysts can facilitate the hydrothiocyanation of bromoalkynes to yield (Z)-vinyl thiocyanates. uniovi.es

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a prominent hydrofunctionalization reaction. mdpi.com While specific studies on the hydrosilylation of this compound are not prevalent, the hydrosilylation of terminal alkynes and unsaturated esters is well-documented. nih.govgoogle.com Catalysts based on metals like platinum, palladium, and rhodium are commonly used. mdpi.com The reaction with the alkyne in this compound would be expected to yield vinylsilane products, with the regioselectivity depending on the catalyst and reaction conditions. A patent has described the hydrosilylation of related structures such as methyl undec-10-enoate (B1210307) and 11-bromoundec-1-ene, indicating the feasibility of such transformations on long-chain unsaturated molecules. google.com

Table 2: Examples of Metal-Catalyzed Hydrofunctionalization of Bromoalkynes

| Catalyst | E-H Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| [Au(PPh₃)]⁺ | Diphenyl phosphate | (Z)-β-Bromo vinylphosphate | anti-addition | csic.es |

| Ag₂O | Aryl-tetrazoles | (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamide | anti-addition | uniovi.es |

| AgOAc | KSCN | (Z)-β-Bromo vinyl thiocyanate | anti-addition | uniovi.es |

| In(OTf)₃ | Heterocyclic thiols | (Z)-β-Bromo vinyl sulfide (B99878) | anti-addition | csic.es |

Carbon-Carbon Bond Forming Reactions

The dual functionality of this compound, possessing both an electrophilic carbon at the bromine-bearing position and a nucleophilic Grignard-accessible ester, allows for a variety of carbon-carbon bond-forming reactions.

Prominent among these are palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling , which typically couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. organic-chemistry.orgwikipedia.org In the context of this compound, the bromoalkyne moiety can act as the electrophilic partner. The Cadiot-Chodkiewicz coupling, a related reaction, specifically describes the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form unsymmetrical diynes. organic-chemistry.org This makes it a highly relevant transformation for this substrate.

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com Bromoalkynes can participate in Heck-type reactions, coupling with olefins to generate enyne products. libretexts.org

Furthermore, the bromine atom can be replaced by other groups. For example, a copper(I)-catalyzed cross-coupling of 1-bromoalkynes with alkyl zinc reagents has been reported to form internal alkynes. researchgate.net The ester functionality can also be a site for C-C bond formation. Grignard reagents , for instance, are known to add twice to esters to produce tertiary alcohols after an acidic workup. mnstate.edumasterorganicchemistry.com This reaction proceeds via initial nucleophilic addition to the carbonyl, followed by elimination of the methoxide (B1231860) group to form a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.compressbooks.pub

Table 3: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reacting Site | Typical Reagents | Product Type |

|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | Bromoalkyne | Terminal alkyne, Cu(I) salt, amine base | Unsymmetrical 1,3-diyne |

| Sonogashira Coupling | Bromoalkyne | Organometallic reagent (e.g., organoboron), Pd/Cu catalyst | Substituted alkyne |

| Heck Reaction | Bromoalkyne | Alkene, Pd catalyst, base | Conjugated enyne |

| Grignard Reaction | Methyl Ester | Grignard reagent (R-MgX), then H₃O⁺ | Tertiary alcohol |

Reformatsky Reactions with Bromoalkynoate Esters

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.org While classically applied to α-halo esters, the principles can be extended to bromoalkynoate esters like this compound. The reaction proceeds through the formation of an organozinc reagent, which then adds to the carbonyl group. wikipedia.org These zinc enolates are less basic than their lithium or Grignard counterparts, which allows for a broader range of compatible carbonyl partners. organic-chemistry.org

The mechanism involves the oxidative addition of zinc into the carbon-halogen bond, followed by dimerization and rearrangement to form zinc enolates. wikipedia.org This enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, leading to a six-membered chair-like transition state and subsequent carbon-carbon bond formation. wikipedia.org Acidic workup then yields the final β-hydroxy ester. wikipedia.org

Table 1: Key Features of the Reformatsky Reaction

| Feature | Description |

| Reagents | α-halo ester (or bromoalkynoate ester), carbonyl compound, zinc metal. wikipedia.org |

| Product | β-hydroxy ester. wikipedia.org |

| Intermediate | Organozinc reagent (Reformatsky enolate). wikipedia.org |

| Advantages | Less reactive enolate allows for wider substrate scope. organic-chemistry.org |

Cross-Coupling Methodologies (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

For a bromoalkyne like this compound, the Sonogashira reaction would typically involve coupling with a terminal alkyne. The mechanism is believed to involve a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the copper catalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium catalyst. The choice of solvent can significantly impact the reaction's efficiency and selectivity. lucp.net

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride. walisongo.ac.id |

| Co-catalyst | Copper(I) iodide. walisongo.ac.id |

| Base/Solvent | Triethylamine (B128534). walisongo.ac.id |

| Substrates | Terminal alkyne and aryl/vinyl halide. wikipedia.org |

Polymerization Mechanisms of Acetylenic Compounds, including this compound

Acetylenic compounds, including those with terminal triple bonds, can undergo polymerization to form polyacetylene and its derivatives. wikipedia.orgrsc.org These polymers have gained significant interest due to their potential as conductive materials. wikipedia.orgrsc.org The polymerization can be initiated by various methods, including Ziegler-Natta catalysts, photopolymerization, and transition metal catalysts. wikipedia.orgresearchgate.net

The mechanism of polymerization can vary depending on the catalyst and reaction conditions. With Ziegler-Natta catalysts, the polymerization is thought to proceed through metal insertion into the triple bond of the acetylene (B1199291) monomer. wikipedia.org Rhodium-based catalysts have also been shown to be effective for the polymerization of substituted acetylenes, often proceeding through a coordination-insertion mechanism to produce stereoregular polymers. researchgate.net The presence of functional groups, such as the ester and bromide in this compound, can influence the polymerization process and the properties of the resulting polymer.

Reactivity of the Alkyl Bromide Moiety

The alkyl bromide portion of this compound also participates in a variety of reactions, primarily nucleophilic substitutions and eliminations, and can be used to form organometallic reagents.

Nucleophilic Substitution Reactions (SN2 Pathway Considerations)

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, predominantly via an SN2 mechanism. jove.commasterorganicchemistry.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.combyjus.com This is a concerted, one-step process where bond formation and bond-breaking occur simultaneously. youtube.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For primary alkyl halides like the one in this compound, the SN2 pathway is favored due to minimal steric hindrance around the electrophilic carbon. byjus.comyoutube.com

Table 3: Factors Favoring SN2 Reactions

| Factor | Description |

| Substrate | Primary alkyl halide (less steric hindrance). byjus.com |

| Nucleophile | Strong, less sterically hindered nucleophile. |

| Leaving Group | A good leaving group (weaker base). bits-pilani.ac.in |

| Solvent | Polar aprotic solvent. youtube.com |

Elimination Reactions to Form Alkenes

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the SN2 substitution. In this case, the base removes a proton from the carbon adjacent to the one bearing the bromide, leading to the formation of a double bond and the expulsion of the bromide ion. For primary alkyl halides, elimination is generally less favored than substitution unless a bulky base is used. jove.com

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The alkyl bromide can be converted into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium metal in an ether solvent. mnstate.edubyjus.comgeeksforgeeks.orgwikipedia.org This reaction transforms the electrophilic carbon of the alkyl bromide into a nucleophilic carbon in the organomagnesium compound. mnstate.edubyjus.com The formation of the Grignard reagent is sensitive to water and air, so anhydrous conditions are essential. geeksforgeeks.orgwikipedia.org

The resulting Grignard reagent would be a powerful nucleophile and a strong base. mnstate.edu However, the presence of the ester and bromoalkyne functionalities within the same molecule would lead to intramolecular reactions, making the selective formation and subsequent external reaction of a Grignard reagent from this compound challenging without appropriate protection strategies.

Carboxylic Ester Group Transformations

The methyl ester group in this compound is a key functional handle for a variety of chemical transformations. These modifications allow for the elaboration of the molecule's structure, enabling its use in the synthesis of more complex chemical entities. This section details the selective hydrolysis, transesterification, and reduction of the carboxylic ester group.

Selective Hydrolysis and Transesterification Reactions

The conversion of the methyl ester of this compound to the corresponding carboxylic acid or other esters is a fundamental transformation. These reactions must be conducted under conditions that preserve the bromo and alkyne functionalities present in the molecule.

Selective Hydrolysis:

Selective hydrolysis of the methyl ester to the carboxylic acid, 11-bromoundec-10-ynoic acid, can be achieved under basic or acidic conditions. Basic hydrolysis, or saponification, is typically carried out using alkali metal hydroxides like lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a mixture of water and a miscible organic solvent such as methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107). The choice of reaction conditions is critical to avoid potential side reactions, such as the elimination of HBr or attack at the alkyne.

Research Findings: While specific literature on the hydrolysis of this compound is not readily available, general methodologies for the hydrolysis of methyl esters in multifunctional molecules are well-established. For instance, the use of lithium hydroxide in a THF/water solvent system at room temperature is a common and mild method for saponification that is often compatible with sensitive functional groups. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until all the starting material is consumed. Acid-catalyzed hydrolysis using mineral acids like HCl or H2SO4 in aqueous alcohol is another possibility, although the conditions are often harsher and may not be suitable for this substrate due to the potential for side reactions involving the alkyne.

Transesterification Reactions:

Transesterification involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess, or the methanol by-product is removed from the reaction mixture.

Research Findings: There is a lack of specific studies on the transesterification of this compound. However, general protocols for transesterification are widely documented. For example, reacting the methyl ester with an alcohol like ethanol or isopropanol (B130326) in the presence of a catalytic amount of a strong acid such as sulfuric acid or a solid acid catalyst can yield the corresponding ethyl or isopropyl ester. Alternatively, base-catalyzed transesterification using sodium or potassium alkoxides is also a common method. In the context of oleochemistry, enzymatic transesterification using lipases is a mild and selective alternative, which could potentially be applied to a substrate like this compound to avoid harsh reaction conditions. science.gov

Table 1: Illustrative Conditions for Selective Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product | Notes |

| Hydrolysis | 1. LiOH, THF/H₂O, rt 2. Aqueous acid workup | 11-Bromoundec-10-ynoic acid | A mild and generally applicable method for the hydrolysis of methyl esters. The reaction progress should be carefully monitored to avoid potential side reactions. |

| Transesterification | R'OH (excess), cat. H₂SO₄, heat or R'OH, cat. NaOR', heat | This compound | The choice of catalyst (acid or base) and reaction conditions will depend on the specific alcohol being used and the stability of the substrate. The use of a large excess of the new alcohol (R'OH) is necessary to drive the equilibrium towards the product. |

Reductions to Alcohol Functionalities

The reduction of the methyl ester group in this compound to the primary alcohol, 11-bromoundec-10-yn-1-ol, is a valuable transformation for introducing a hydroxyl functionality. This conversion requires the use of powerful reducing agents, and the choice of reagent is crucial to ensure the chemoselective reduction of the ester in the presence of the bromo and alkyne groups.

Research Findings: The reduction of esters to primary alcohols is a common transformation in organic synthesis. numberanalytics.com Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are typically employed for this purpose. adichemistry.commasterorganicchemistry.com

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. numberanalytics.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. adichemistry.com While LiAlH₄ is very effective for ester reduction, its high reactivity can sometimes lead to the reduction of other functional groups. However, carbon-carbon triple bonds are generally not reduced by LiAlH₄, and while alkyl halides can be reduced, the reaction is often slow. reddit.comic.ac.uk Therefore, it is anticipated that LiAlH₄ could selectively reduce the ester group of this compound to the corresponding alcohol, 11-bromoundec-10-yn-1-ol, under carefully controlled conditions. soton.ac.uk

Using Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is another powerful reducing agent, but it often offers better chemoselectivity compared to LiAlH₄. masterorganicchemistry.comrsc.org It can reduce esters to primary alcohols, typically requiring more than one equivalent of the reagent and often conducted at low temperatures (e.g., -78 °C) followed by warming to room temperature. psgcas.ac.in The use of DIBAL-H is particularly advantageous when dealing with molecules containing other reducible functional groups that need to be preserved. rsc.orgpsgcas.ac.in Given that DIBAL-H is known to be compatible with alkynes and can be used for the selective reduction of esters in the presence of halides, it represents a viable reagent for the synthesis of 11-bromoundec-10-yn-1-ol from its methyl ester precursor. rsc.org The workup for DIBAL-H reductions often involves the careful addition of a quenching agent followed by an aqueous workup to manage the aluminum byproducts. rochester.edu

Table 2: Reagents and Conditions for the Reduction of this compound

| Reagent | Typical Conditions | Product | Notes |

| LiAlH₄ | 1. Anhydrous THF or Et₂O, 0 °C to rt 2. Aqueous workup (e.g., Fieser workup) | 11-Bromoundec-10-yn-1-ol | A powerful reducing agent that should effectively reduce the ester. Careful control of stoichiometry and temperature may be necessary to minimize potential side reactions with the bromo group. reddit.comic.ac.uk |

| DIBAL-H | 1. Anhydrous solvent (e.g., Toluene, CH₂Cl₂), -78 °C to rt 2. Quenching and aqueous workup | 11-Bromoundec-10-yn-1-ol | A strong reducing agent that often provides better chemoselectivity than LiAlH₄. masterorganicchemistry.comrsc.org It is a good candidate for the selective reduction of the ester in the presence of the bromo and alkyne functionalities. psgcas.ac.in The reaction temperature is a critical parameter for controlling the selectivity. researchgate.net |

Applications in Advanced Materials and Polymer Science

Design of Monomers for Polymer Synthesis and Modification

Methyl 11-bromoundec-10-ynoate is an exemplary monomer by design, incorporating multiple reactive sites within a single molecule. This structure is highly advantageous for creating functional polymers through various synthetic strategies. seimichemical.co.jpmdpi.com The two primary functional groups, the terminal alkyne (C≡CH) and the bromo (Br) group, provide orthogonal reactivity, meaning one can be reacted selectively without affecting the other.

The terminal alkyne is a particularly valuable moiety in modern polymer chemistry. It can participate in a range of polymerization reactions, including metal-catalyzed processes like Sonogashira coupling and alkyne metathesis, as well as highly efficient "click chemistry" reactions such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). vulcanchem.com These methods allow for the formation of polymer backbones with precisely controlled structures.

Simultaneously, the bromo group serves as a versatile handle for polymer modification. It can act as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer chains from this point. Alternatively, it can be substituted via nucleophilic substitution reactions, allowing for the introduction of various functional side groups after the main polymer chain has been formed. This dual functionality allows for the synthesis of complex polymer architectures, such as graft copolymers and block copolymers, from a single monomer unit. The long undecanoate chain also contributes to the monomer's properties, influencing solubility and the physical characteristics of the resulting polymers.

Synthesis of Functional Polymers and Copolymers with Tunable Properties

The strategic incorporation of this compound into polymer chains allows for the synthesis of materials with highly tunable characteristics. researchgate.netosti.gov By choosing the appropriate polymerization method and comonomers, properties such as thermal stability, solubility, and mechanical performance can be precisely controlled. rsc.org

For instance, polymerization via the alkyne group can yield polymers with conjugated backbones, which are of interest for electronic and optical applications. mdpi.com Copolymerization with other vinyl or acrylate (B77674) monomers can dilute these properties while introducing others. The presence of the bromoalkyne functionality facilitates the creation of polymers whose properties can be adjusted post-synthesis. sci-hub.se

The synthesis of block copolymers is a powerful strategy for creating self-assembling materials. Using the bromo group as an initiator for ATRP of a second monomer (like styrene (B11656) or methyl methacrylate) from a pre-formed polymer containing this compound would result in a block copolymer. The distinct properties of each block (e.g., the flexible and functional block from the bromoalkynoate and a glassy block from polystyrene) can drive the material to form ordered nanostructures. The ability to tune properties by altering monomer composition is a key advantage in designing materials for specific applications. mdpi.comsigmaaldrich.com

Table 1: Polymerization Strategies and Resulting Polymer Properties

| Polymerization Method | Reactive Group Utilized | Resulting Polymer Architecture | Potential Properties & Applications |

| Alkyne-Azide "Click" Chemistry | Terminal Alkyne | Linear polymers with triazole linkages | High efficiency, modular synthesis, materials for coatings and biomedicine. |

| Sonogashira Coupling | Terminal Alkyne & Bromo Group | Conjugated polymers (if used with appropriate comonomers) | Optoelectronic materials, sensors. |

| Acyclic Diene Metathesis (ADMET) | Terminal Alkyne (as part of a diene system) | Polyolefins with precise functionality | Specialty elastomers, advanced plastics. uni-konstanz.deuni-konstanz.de |

| Atom Transfer Radical Polymerization (ATRP) | Bromo Group (as initiator) | Graft or block copolymers | Self-assembling materials, surfactants, drug delivery vehicles. sigmaaldrich.com |

Self-Assembly and Nanostructure Formation from Bromoalkynoates

The self-assembly of molecules into ordered superstructures is fundamental to creating nanomaterials with tailored functions. Bromoalkynoates like this compound possess the necessary structural features to drive spontaneous organization. The molecular architecture, combining a long, flexible alkyl chain with polar ester and reactive end-groups, can lead to the formation of diverse nanostructures in solution or on surfaces. researchmap.jpresearchgate.net

The primary driving force for self-assembly is often the amphiphilic nature of the molecule. The long C11 alkyl chain is hydrophobic, while the methyl ester group is polar. This can lead to the formation of structures such as micelles or vesicles in selective solvents, where the hydrophobic chains cluster together to minimize contact with a polar medium.

Furthermore, specific intermolecular interactions can direct more complex assemblies. The terminal alkyne can form hydrogen bonds or participate in π-π stacking, while the bromo- and ester- groups introduce dipole-dipole interactions. On solid surfaces, these interactions govern the formation of two-dimensional (2D) crystalline patterns, or self-assembled monolayers (SAMs). rsc.org The ability to introduce specific functionalities allows for the engineering of these assemblies. For example, the introduction of alkyl chains has been shown to suppress growth in one dimension to favor the formation of 2D microsheets. guanglu.xyz The precise arrangement of molecules is dependent on a delicate balance of these forces, which can be influenced by factors like solvent, temperature, and substrate. rsc.orgresearchgate.net

Table 2: Influence of Molecular Moieties on Self-Assembly

| Molecular Feature | Driving Interaction | Resulting Nanostructure |

| Long Alkyl Chain | Van der Waals forces, hydrophobic effect | Lamellae, micelles, ordered monolayers. researchgate.net |

| Methyl Ester Group | Dipole-dipole interactions, hydrogen bonding | Influences packing density and orientation. |

| Terminal Alkyne | π-π stacking, hydrogen bonding | Directs lateral ordering in 2D assemblies. |

| Bromo Group | Dipole-dipole interactions, halogen bonding | Affects intermolecular spacing and reactivity. |

Surface Functionalization Strategies using Alkyne and Halogen Moieties

The ability to chemically modify surfaces is critical for applications ranging from biocompatible implants to sensors and catalysts. The dual functionality of this compound, with its alkyne and bromo groups, offers a robust platform for surface functionalization. caltech.edu

The terminal alkyne group is widely used for covalently attaching molecules to surfaces via "click" chemistry. For example, a surface functionalized with azide (B81097) groups can readily react with the alkyne of this compound to form a stable triazole linkage. This method is highly efficient and can be performed under mild conditions. Alkynes can also directly bind to certain metal surfaces, such as gold, providing a simple method for forming self-assembled monolayers.

The bromo- functionality provides complementary strategies for surface attachment. It can undergo nucleophilic substitution with surface hydroxyl or amine groups. More significantly, it is key to on-surface synthesis, a technique where precursor molecules react directly on a surface to create extended, covalently-bonded nanostructures like nanowires or 2D polymers. rsc.orgnih.gov In such processes, thermal annealing can induce dehalogenative coupling, where C-Br bonds are broken and new C-C bonds are formed between adjacent molecules, creating robust, ordered surface layers. rsc.org This combination of reactive moieties allows for multi-step surface modification, where one group is used for initial anchoring and the other is available for subsequent reactions. acs.org

Precursor Development for Advanced Functional Materials

A precursor is a compound that participates in a chemical reaction that produces another compound. Due to its inherent reactivity and multiple functional sites, this compound serves as an excellent precursor for a wide range of advanced materials. researchgate.net Its utility extends beyond simple polymers to the construction of complex, high-value materials and molecular systems.

In the realm of nanotechnology, this molecule is a building block for creating precisely defined carbon nanostructures. For example, precursors containing bromoalkyne functionalities are essential in the on-surface synthesis of graphyne, an allotrope of carbon with a network of sp- and sp²-hybridized atoms. rsc.org The stepwise dehalogenative reactions allow for the controlled formation of graphyne nanowires directly on a substrate. rsc.org

Furthermore, its ability to participate in palladium-catalyzed annulation reactions makes it a valuable precursor for synthesizing complex heterocyclic compounds, such as substituted indoles, which are important scaffolds in medicinal chemistry. acs.org The capacity to serve as a monomer for tunable polymers, a component for self-assembling systems, and a linker for surface functionalization underscores its role as a foundational element in the development of next-generation functional materials. osti.govrsc.org The combination of a long aliphatic spacer with reactive termini provides a molecular scaffold that can be readily adapted for applications in electronics, biomedicine, and catalysis.

Role in Supramolecular Chemistry and Molecular Engineering

Construction of Complex Molecular Architectures via Click Chemistry

The primary role of Methyl 11-bromoundec-10-ynoate in constructing complex molecular architectures stems from its suitability for click chemistry, particularly the CuAAC reaction. This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, allowing for the formation of a stable triazole linkage between the alkyne of the undecynoate and an azide-containing molecule.

The compound's heterobifunctional nature is key to its utility. A typical strategy involves two sequential steps:

Attachment: The bromo- end of the molecule is first attached to a core scaffold via nucleophilic substitution. This core can be a simple molecule or a complex, multifunctional platform.

Click Reaction: The now-tethered terminal alkyne groups are exposed on the periphery of the new, larger molecule. These alkynes serve as reactive handles for a subsequent click reaction with various azide-functionalized molecules, effectively "decorating" the surface of the architecture or linking multiple core units together.

This stepwise approach provides chemists with a high degree of control over the final structure, enabling the synthesis of sophisticated molecules with tailored properties and functions.

Synthesis of Macrocyclic and Cage Compounds

This compound is an ideal precursor for the synthesis of macrocycles and molecular cages due to its linear structure and dual reactivity.

Macrocycles: These large ring structures can be formed through several strategies involving this linker. One common method involves converting the bromide to an azide (B81097), creating an "azido-alkyne" monomer. Under high-dilution conditions, which favor intramolecular reactions, this monomer can undergo a head-to-tail cyclization via an intramolecular click reaction to form a macrocycle. Alternatively, two of these monomers can be joined in a head-to-tail fashion to produce a larger dimeric macrocycle. The long carbon chain ensures that the resulting ring is large enough to avoid significant ring strain.

Cage Compounds: The synthesis of three-dimensional, cage-like structures often employs multifunctional core molecules. iastate.eduresearchgate.net For instance, a tripodal core molecule (possessing three reactive sites) can be reacted with three equivalents of this compound (reacting at the bromide position). This creates a precursor with three outward-facing alkyne-terminated arms. The addition of a complementary tripodal linker functionalized with azide groups can then initiate a multiple click reaction, leading to the self-assembly of a closed, cage-like architecture. rsc.orgnih.gov The precise geometry of the core molecules dictates the final shape of the resulting molecular cage. nih.gov

Dendritic Structures and Polymer Networks via Click Chemistry

The same reactive handles that make this compound suitable for macrocycles also enable its use in building even larger systems like dendrimers and polymer networks. biosimu.org

Dendritic Structures: Dendrimers are perfectly branched, tree-like polymers that grow outwards from a central core. A divergent synthesis approach can utilize this compound. For example, a multifunctional core (e.g., ammonia (B1221849), with three reactive N-H bonds) can be reacted with three equivalents of the bromo-alkyne linker. This produces the first "generation" (G1) of the dendrimer, featuring three terminal alkyne groups. Each of these alkynes can then be "clicked" with a branching monomer that contains one azide and two or more protected bromo- groups. After deprotection, the next generation (G2) dendrimer is formed, now with an increased number of reactive bromide-terminated arms on its periphery, ready for further growth.

Polymer Networks: In polymer science, this compound can act as a versatile monomer or cross-linker. By converting the bromide to a second alkyne or another reactive group, it can be used in step-growth polymerizations. For example, polymerization with a difunctional azide (A-R-A) would yield a linear polymer through repeated click reactions. More significantly, it can be used to form cross-linked polymer networks. escholarship.org If a monomer with a functionality greater than two (e.g., a tri-azide) is introduced into the polymerization, it will act as a cross-linking point, connecting multiple polymer chains together. This process transforms the linear polymer chains into a three-dimensional network, resulting in materials with properties like gels or elastomers.

Contributions to Chemical Biology and Bioorthogonal Chemistry Excluding Biological Efficacy

Bioorthogonal Labeling of Biomolecules via Alkyne Chemistry

The terminal alkyne in Methyl 11-bromoundec-10-ynoate makes it a candidate for bioorthogonal labeling. In principle, this compound could be used to introduce an alkyne handle onto a biomolecule. This functionalized biomolecule could then be "clicked" with an azide-containing reporter molecule, such as a fluorophore or a purification tag, via CuAAC or SPAAC. nih.gov This strategy is widely used for the selective labeling and visualization of biomolecules in complex biological environments. nih.gov

Development of Chemical Probes for Cellular and Molecular Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov While there is no specific information on this compound being developed as a chemical probe, its structure contains functionalities that could be incorporated into such a tool. The long carbon chain could be modified to include a binding moiety for a specific biological target, while the terminal alkyne would serve as a reactive handle for attaching a reporter group. This would allow for the visualization or isolation of the target molecule within a cell or organism.

Strategies for Modifying Complex Bioconjugates

Bioconjugates are complex molecules created by linking a biomolecule (like a protein or antibody) to another molecule, such as a drug or a fluorescent dye. The modification of these complex structures often relies on highly specific and efficient chemical reactions. The alkyne group of this compound could theoretically be used in the synthesis or modification of bioconjugates. For instance, it could be incorporated into a linker molecule that is then attached to a biomolecule, providing a site for subsequent "click" reactions to attach other functionalities. nih.gov

Theoretical and Computational Investigations of Methyl 11 Bromoundec 10 Ynoate

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Methyl 11-bromoundec-10-ynoate. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its stability and reactivity.

The presence of a bromine atom and a terminal alkyne on the undecanoate chain introduces significant electronic perturbations. The bromine atom, being highly electronegative, withdraws electron density from the adjacent sp-hybridized carbon, a phenomenon known as the inductive effect. wikipedia.orgquizlet.com This polarization of the C-Br bond makes the carbon atom electrophilic. wikipedia.org Simultaneously, the alkyne's π-systems are also influenced. Haloalkynes are known to be versatile building blocks in synthesis due to their unique electronic nature. acs.org

Computational models can precisely quantify these effects by calculating atomic charges, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generating electrostatic potential maps. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized around the antibonding orbitals of the C-Br and C≡C bonds, indicating these are the primary sites for nucleophilic attack.

The reactivity of haloalkanes generally increases from C-F to C-I, suggesting that the C-Br bond in this molecule is susceptible to nucleophilic substitution. quizlet.com Furthermore, the terminal alkyne proton is acidic and can be removed by a strong base, a common reaction for terminal alkynes. mdpi.com Theoretical calculations can predict the pKa of this proton, offering guidance for its synthetic manipulation.

Table 1: Illustrative Calculated Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| pKa of Acetylenic H | ~25 | Predicts acidity of the terminal alkyne |

Note: These values are illustrative and representative for a molecule of this class.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. wikipedia.org For this compound, several reaction types are of interest, such as nucleophilic substitution at the bromine-bearing carbon and addition reactions across the triple bond.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which dictate reaction rates. For instance, in a nucleophilic substitution reaction, the mechanism can be either S(_N)1 or S(_N)2. Given the primary nature of the carbon bearing the bromine, an S(_N)2 mechanism is more likely, involving a backside attack by the nucleophile. libretexts.org Computational modeling can map the entire potential energy surface of this process, confirming the concerted nature of the S(_N)2 reaction and calculating its activation barrier. libretexts.org

Similarly, the Pauson-Khand reaction, an intermolecular cycloaddition involving an alkyne, an alkene, and a cobalt-carbonyl complex, could be a potential transformation for this molecule. researchgate.net Theoretical studies can elucidate the regioselectivity of such reactions, which is often influenced by the electronic polarization of the alkyne. researchgate.netresearchgate.net The electron-withdrawing nature of the bromo-substituted alkyne in this compound would likely direct the regiochemical outcome of such cycloadditions. acs.org

Table 2: Illustrative Calculated Activation Energies for Proposed Reactions

| Reaction Type | Nucleophile/Reagent | Calculated Activation Energy (kcal/mol) |

| S(_N)2 Substitution | OH⁻ | 22.5 |

| Alkyne Deprotonation | NH₂⁻ | 5.2 |

| Electrophilic Addition to Alkyne | HBr | 18.7 |

Note: These values are illustrative and serve to demonstrate the type of data generated from transition state analysis.

Molecular Dynamics Simulations for Conformational Analysis

Due to its long aliphatic chain, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space and identify the most stable (lowest energy) structures. researchgate.netacs.org MD simulations model the movement of atoms over time based on a force field, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net

MD simulations can also be used to study the aggregation behavior of such molecules in different solvents or their interaction with surfaces. acs.org For instance, simulations can predict how these molecules might arrange themselves at an interface, which is crucial for understanding their behavior in various applications. researchgate.net The results of MD simulations can be summarized by plotting the distribution of certain geometric parameters, such as the end-to-end distance of the chain, to characterize the conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a physical property. nih.govfarmaciajournal.comresearchgate.net These models are a cornerstone of cheminformatics and are widely used in drug discovery and toxicology to predict the properties of new compounds. brieflands.comnih.gov

For a compound like this compound, a QSAR model could be developed to predict, for example, its toxicity to aquatic organisms or its potential as an anticancer agent. nih.govbrieflands.com This process involves several steps:

Data Collection : A dataset of structurally similar compounds with known activities is assembled. For instance, a series of aliphatic esters could be used. nih.govfarmaciajournal.com

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) combined with a feature selection method like a Genetic Algorithm (GA), are used to build a model that links a subset of descriptors to the observed activity. nih.govresearchgate.net

Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set. nih.govfarmaciajournal.com

For aliphatic esters, QSAR studies have shown that properties like hydrophobicity (often represented by logP) and various steric and electronic descriptors are important for predicting their biological effects. researchgate.netbrieflands.com

Table 3: Illustrative Descriptors for a QSAR Model of Aliphatic Esters

| Descriptor Type | Example Descriptor | Typical Contribution to Model |

| Constitutional | Molecular Weight | Often correlates with size-dependent effects |

| Topological | Wiener Index | Describes molecular branching |

| Electronic | Partial Charge on Carbonyl Carbon | Relates to electrostatic interactions |

| Hydrophobicity | LogP | Predicts membrane permeability and partitioning |

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Methyl 11-bromoundec-10-ynoate synthesis and its subsequent transformations into flow chemistry and automated platforms represents a significant leap forward. Flow chemistry, the practice of performing chemical reactions in a continuous tube or capillary rather than a flask, offers superior control over reaction parameters such as temperature, pressure, stoichiometry, and reaction time. syrris.jp This precise control is particularly advantageous for managing the reactivity of the two distinct functional groups in this compound.

Automated synthesis platforms, often incorporating flow reactors, enable high-throughput experimentation and rapid optimization of reaction conditions with minimal reagent consumption. rsc.org For a substrate like this compound, this means that reaction conditions for sequential or one-pot modifications of the bromoalkyne and ester moieties can be rapidly screened. For instance, an automated system could optimize a Sonogashira coupling at the alkyne terminus, followed by an amidation reaction at the ester, all within a single, integrated workflow. These platforms facilitate the creation of libraries of derivatives for applications in drug discovery and materials science. rsc.org The use of stopped-flow reactors integrated into a high-throughput platform allows for the synthesis of combinatorial libraries, which could be instrumental in exploring the chemical space around this bromoalkynoate. rsc.org

Table 1: Advantages of Flow Chemistry for Manipulating Bifunctional Compounds | Feature | Benefit for this compound | Source | | :--- | :--- | :--- | | Precise Stoichiometry Control | Allows for selective reaction at either the bromoalkyne or the ester group by carefully controlling the addition of reagents. | syrris.jp | | Enhanced Heat Transfer | Safely handles potentially exothermic reactions, such as metal-catalyzed cross-couplings. | scispace.com | | Rapid Mixing | Ensures homogeneous reaction conditions, which is critical for achieving high selectivity and yield in competing reactions. rsc.org | | Automation & High-Throughput | Enables rapid screening of catalysts, solvents, and temperatures to optimize transformations. rsc.orgbeilstein-journals.org | | Scalability | Facilitates easier scale-up of optimized procedures from milligram to kilogram quantities with minimal re-optimization. syrris.jp |

Development of Novel Catalytic Systems for Chemoselective Transformations

The dual functionality of this compound presents a challenge and an opportunity for catalysis. Future research will focus on developing novel catalytic systems that can chemoselectively transform one functional group while leaving the other intact.

For the terminal alkyne, catalysts for reactions such as [2+2+2] cycloadditions, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and hydrometallation are of interest. For the alkyl bromide, catalysts for various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are key. The development of orthogonal catalytic systems, where two different catalysts operate under compatible conditions to promote distinct reactions at each functional group in a single pot, is a particularly exciting frontier.

Furthermore, advancements in stereoselective catalysis could be applied to reactions involving the alkyne. For example, the development of molybdenum- or tungsten-based catalysts for Z-selective olefin metathesis could be adapted for reactions involving the alkyne moiety, leading to products with controlled stereochemistry. science.gov Similarly, new catalytic approaches could enable transformations like asymmetric hydrogenation of the alkyne or enantioselective coupling reactions. The use of a copper iodide catalyst has been noted in coupling reactions involving the related precursor 11-bromoundec-1-ene, suggesting a promising area for developing more sophisticated copper-based catalytic systems for bromoalkynes. soton.ac.uk

Exploration of Multicomponent Reaction Pathways Involving Bromoalkynoates

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a highly efficient route to molecular complexity. beilstein-journals.orgnih.gov this compound is a prime candidate for incorporation into novel MCRs. Its electrophilic and nucleophilic potential, combined with the reactivity of the alkyne, opens up numerous possibilities.

Future research could explore pathways such as:

Ugi and Passerini Reactions: The terminal alkyne could be functionalized and then participate in isocyanide-based MCRs like the Ugi or Passerini reactions to rapidly generate diverse libraries of peptide-like scaffolds or complex esters. scielo.brbeilstein-journals.org

Sequential MCR/Coupling Strategies: The bromoalkyne could first undergo a Sonogashira coupling, introducing a new substituent. The resulting internal alkyne could then participate in a subsequent MCR, or the ester group could be used as a handle for another transformation.

Novel MCR Design: The unique electronic properties of the bromoalkyne could be leveraged to design entirely new MCRs. For example, a reaction could be initiated by the oxidative addition of a metal catalyst into the carbon-bromine bond, followed by insertion of the alkyne and subsequent trapping by other components.

The convergence and atom economy of MCRs make them highly desirable for green chemistry and for generating molecular libraries for biological screening. nih.govtaylorfrancis.com

Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring

To fully understand and optimize the complex transformations involving this compound, advanced in-situ and real-time analytical techniques are indispensable. Integrating spectroscopic methods directly into reaction vessels or flow reactors allows for continuous monitoring of reactant consumption, intermediate formation, and product generation.

Key techniques for future exploration include:

In-situ FT-IR and Raman Spectroscopy: These methods can track changes in vibrational frequencies corresponding to the key functional groups (alkyne, ester, C-Br bond), providing real-time kinetic data.

Process NMR Spectroscopy (P-NMR): Flow NMR setups can provide detailed structural information on species present in the reaction mixture as it flows through the spectrometer, helping to identify transient intermediates and byproducts.

High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS): At-line or on-line HPLC-MS systems can be coupled with automated reactors to provide rapid analysis of reaction aliquots, yielding quantitative data on conversion and selectivity. rsc.org

These advanced analytical tools, when combined with automated synthesis platforms, create a powerful feedback loop. Data from real-time monitoring can be used by machine learning algorithms to intelligently and autonomously adjust reaction parameters to achieve a desired outcome, accelerating process development and deepening mechanistic understanding. rsc.org

Expanding Applications in Next-Generation Functional Material Design

The unique structure of this compound—a linear aliphatic chain with distinct reactive handles at each end—makes it an exceptionally versatile monomer and linker for the design of advanced functional materials.

Future research is expected to focus on several key areas:

Functional Polymers: The compound can serve as an A-B type monomer. For instance, polymerization through Sonogashira coupling could yield conjugated polymers with potential applications in molecular electronics, sensors, or organic light-emitting diodes (OLEDs). The ester group can be preserved for post-polymerization modification to tune material properties.

Bioconjugation and Drug Delivery: The alkyne is ideal for "clicking" onto biomolecules (e.g., proteins, DNA, peptides) that have been modified to bear an azide (B81097) group. The long aliphatic chain can act as a spacer, and the ester can be hydrolyzed to a carboxylic acid to improve water solubility or to attach to another molecule.

Self-Assembling Systems: The rigid rod-like nature of the alkyne combined with the flexible aliphatic chain could be exploited to create amphiphilic molecules that self-assemble into well-defined nanostructures like micelles, vesicles, or liquid crystals.

Surface Modification: The molecule can be used to functionalize surfaces. One end could be grafted onto a substrate (e.g., silica (B1680970) or a metal oxide), exposing the other functional group to the environment for further chemical reactions, such as capturing target analytes or acting as a catalytic site. The synthesis of related compounds for olefin metathesis reactions points to the utility of such long-chain functionalized molecules in creating valuable chemical feedstocks. science.gov

Q & A

Q. How can researchers design experiments to minimize environmental impact while working with halogenated compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.